molecular formula C9H10O2S B8772039 4-Methyl-3-(methylthio)benzoic acid

4-Methyl-3-(methylthio)benzoic acid

Cat. No. B8772039
M. Wt: 182.24 g/mol
InChI Key: MUWCACFESHJCQV-UHFFFAOYSA-N
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Patent
US05804532

Procedure details

A solution of sodium nitrite (14.5 g) in water was added to a stirred, cooled suspension of 3-amino-4-methylbenzoic acid (30.23 g) in a mixture of acetic acid and concentrated hydrochloric acid at a temperature between 0° C. and 5° C. The mixture was stirred at 0°-5° C. for 1 hour and the resulting mixture was added to a stirred mixture of dimethyl disulphide (22 ml) and copper powder (0.25 g) in acetic acid while maintaining the temperature at about 35° C. Further copper powder (3 g) was added during the reaction in order to maintain the gas evolution. It was stirred for a further 1 hour then poured into water and the solid filtered off. It was treated with a mixture of ethyl acetate and cyclohexane, heated and the insoluble material was filtered off to give 4-methyl-3-methylsulphenylbenzoic acid (19.5 g) as a white solid, m.p. 174.6°-175.2° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.23 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper
Quantity
0.25 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper
Quantity
3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([OH:11])=[O:10].Cl.[CH3:17][S:18]SC>O.C(O)(=O)C.[Cu]>[CH3:15][C:14]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[S:18][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
30.23 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Step Four
Name
Quantity
22 mL
Type
reactant
Smiles
CSSC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
copper
Quantity
0.25 g
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
copper
Quantity
3 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0°-5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the gas evolution
STIRRING
Type
STIRRING
Details
It was stirred for a further 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid filtered off
ADDITION
Type
ADDITION
Details
It was treated with a mixture of ethyl acetate and cyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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